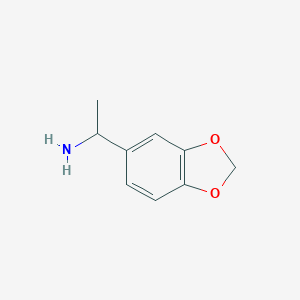

1-(1,3-Benzodioxol-5-yl)ethanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-Benzodioxol-5-yl)ethanamine involves intricate chemical reactions. For instance, compounds with similar benzodioxol moieties have been synthesized using methods such as methanol reflux with formaldehyde and ethyleneamine, indicating a complex synthesis pathway that may be applicable to 1-(1,3-Benzodioxol-5-yl)ethanamine as well (Ji Shun-jun, 2010).

Molecular Structure Analysis

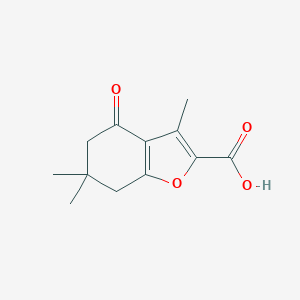

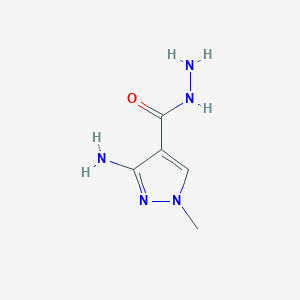

The molecular structure of compounds bearing the benzodioxol moiety showcases intriguing features such as polarized molecular-electronic structures and supramolecular aggregation, which are crucial for understanding the behavior of 1-(1,3-Benzodioxol-5-yl)ethanamine. Studies demonstrate that such compounds contain intramolecular hydrogen bonds and exhibit polarized structures, which may influence their chemical reactivity and interactions (Low et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving benzodioxol derivatives often lead to the formation of compounds with diverse chemical properties. For example, the strong hydrogen-bonded supramolecular architecture seen in related crystals indicates that 1-(1,3-Benzodioxol-5-yl)ethanamine could participate in similar interactions, affecting its solubility, stability, and reactivity (Yakalı et al., 2017).

Physical Properties Analysis

The physical properties of benzodioxol derivatives, such as crystal structure and thermal behavior, provide insights into the physical characteristics of 1-(1,3-Benzodioxol-5-yl)ethanamine. Studies involving X-ray diffraction and thermal analysis methods reveal detailed information on the crystalline nature and stability of these compounds under various conditions (Ersin Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 1-(1,3-Benzodioxol-5-yl)ethanamine can be inferred from spectroscopic and quantum mechanical investigations of similar compounds. Studies show that the electronic structure and spectral data provide substantial information on the chemical behavior, reactivity, and potential applications of benzodioxol derivatives (Ragamathunnisa M et al., 2015).

Aplicaciones Científicas De Investigación

1. Anticancer Research

- Application Summary: This compound has been used in the design and synthesis of a series of indoles bearing 3-N-fused heteroaryl moieties, which have shown anticancer activity against various cancer cell lines .

- Methods of Application: The indoles were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Psychoactive Effects Research

- Application Summary: “1-(1,3-Benzodioxol-5-yl)ethanamine”, also known as Eutylone, is a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones such as to 3,4-methylenedioxymethamphetamine (MDMA), methylone, and pentylone . It is abused for its psychoactive effects .

- Methods of Application: Users have reported administering Eutylone by oral, intravenous, and nasal routes .

- Results: Effects reported by users of Eutylone include warm tingling sensations, increased focus, changes in vision, euphoria, and an intense high . Adverse effects associated with synthetic cathinone abuse include agitation, hypertension, tachycardia, and death .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYAKHFVPCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923947 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)ethanamine | |

CAS RN |

121734-64-3 | |

| Record name | 3,4-Methylenedioxyphenyl-1-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)